molecular formula C30H26N2O4 B1667153 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione CAS No. 96969-83-4

1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione

Cat. No. B1667153
CAS RN: 96969-83-4
M. Wt: 478.5 g/mol
InChI Key: UUJHFIBEJJLZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione is an anthraquinone . It is also known as BML-266 and is an inhibitor of SIRT2 .


Molecular Structure Analysis

The molecular formula of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione is C30H26N2O4. Its molecular weight is 478.5 g/mol.

Scientific Research Applications

1. Application in Cancer Research

  • Summary of the Application: This compound, also known as AQ4, an activated metabolite of banoxantrone, has been studied for its anti-tumor effects against colorectal cancer (CRC) cells .
  • Methods of Application: The antitumor effects of AQ4 were examined in CRC cell lines (HT-29, CaR-1) using in vitro experiments under normoxic and hypoxic conditions. The inhibition of cell growth was assessed using a proliferation assay. The induction of apoptosis and changes in the cell cycle were measured using flow cytometry .
  • Results or Outcomes: Regardless of the oxygen condition, a single drug treatment with AQ4 inhibited proliferation and induced apoptosis in both cell lines, accompanied by a reduction in the phosphorylation of S6. AQ4 induced G2/M cell cycle arrest .

2. Application in Energy Storage

  • Summary of the Application: 1,4-Diaminoanthraquinones (DAAQs), a class of molecules that includes “1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione”, have been studied for use in nonaqueous redox flow batteries (RFBs) .
  • Methods of Application: The solubility of these derivatives in various organic solvents was measured by quantitative UV-Vis absorption spectroscopy. Cyclic voltammetry was used to assess the viability of the DAAQs as redox-active species for RFBs .
  • Results or Outcomes: The DAAQ derivatives with higher polarity exhibit a significantly higher solubility in commonly used organic electrolytes in comparison to apolar derivatives. The oligoethylene-glycol-ether-functionalized DAAQs are the most promising compounds for use in organic RFB electrolytes because they have the optimal combination of high solubility and a high reversibility of the redox couples .

3. Application in Sirtuin Inhibition

  • Summary of the Application: This compound has been identified as a potential inhibitor of sirtuin 2 (SIRT2), a protein involved in cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance .
  • Methods of Application: Molecular modeling and virtual screening were utilized to identify potential compounds, which were then subjected to experimental tests for their SIRT2 inhibitory activity .
  • Results or Outcomes: Five of the 15 tested compounds, including “1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione”, displayed inhibitory activity toward SIRT2, resulting in a hit ratio of 33% at a micromolar level .

4. Application in Drug Synthesis

  • Summary of the Application: This compound, also known as AQ4N, is an aliphatic N-oxide that is metabolized by cytochrome P (CYP450) isozymes and inducible nitric oxide synthase to AQ4, and is categorized as a potent inhibitor of topoisomerase II (TOP2) .
  • Methods of Application: A large-scale synthesis of AQ4N has been developed. This six-step synthesis provides AQ4N in 20% overall yield from readily available tetrachlorophthalic anhydride .
  • Results or Outcomes: The key step was a KF–NaF-mediated condensation .

5. Application in Combination Therapy

  • Summary of the Application: This compound, also known as AQ4, has been studied for its anti-tumor effects against colorectal cancer (CRC) cells in combination with temsirolimus .
  • Methods of Application: The anti-tumor activity of temsirolimus, an inhibitor of mammalian target of rapamycin, and the combined effects of temsirolimus and AQ4 were evaluated. The combined treatment markedly reduced the proportion of cells in the S phase and enhanced apoptosis, as evidenced by an increased Bax/Bcl-2 ratio .
  • Results or Outcomes: The combined treatment of AQ4 and temsirolimus showed cooperative anti-tumor activity in vitro, suggesting the combination of banoxantrone plus temsirolimus has potential as a treatment option for CRC in preclinical and clinical settings .

6. Application in Redox Flow Batteries

  • Summary of the Application: 1,4-Diaminoanthraquinones (DAAQs), a class of molecules that includes “1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione”, have been studied for use in nonaqueous redox flow batteries (RFBs) because they can have up to five electrochemically accessible and reversible oxidation states .
  • Methods of Application: The DAAQ derivatives were functionalized with three types of chains, namely alkyl chains, cationic alkyl chains and oligoethylene glycol ether chains, and the solubility of these derivatives in various organic solvents was measured by quantitative UV-Vis absorption spectroscopy .
  • Results or Outcomes: The oligoethylene-glycol-ether-functionalized DAAQs are the most promising compounds for use in organic RFB electrolytes because they have the optimal combination of high solubility and a high reversibility of the redox couples .

Future Directions

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

properties

IUPAC Name

1,4-bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O4/c33-21-9-5-19(6-10-21)15-17-31-25-13-14-26(32-18-16-20-7-11-22(34)12-8-20)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-14,31-34H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJHFIBEJJLZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCC4=CC=C(C=C4)O)NCCC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384692
Record name 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione

CAS RN

96969-83-4
Record name 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JFD00244
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 21 grams (0.09 mole) of leucoquinizarine, 30 grams (0.22 mole) of p-(2-aminoethyl)phenol in 150 milliliters of pyridine was refluxed for 12 hours. The mixture was cooled to room temperature and poured into 2 liters of water. Thereafter, the product was filtered, washed with water, and recrystillized from acetic acid to yield 26 grams, (60%) of 1,4-bis[2-(p-hydroxyphenyl)ethylamino]anthraquinone as a blue powder, m.p. 240°-242° C.; vis (DMF), λmax 644 nm (ε16,600); 598 nm (ε14,100); ms 478 (M+); Calcd. for C30H26N2O4 : C, 75.29; H, 5.48; N, 5.86; O, 13.38; Found: C, 75.46; H, 5.32; N, 5.69; O, 13.26.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Reactant of Route 3
Reactant of Route 3
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Reactant of Route 4
Reactant of Route 4
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Reactant of Route 5
Reactant of Route 5
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Reactant of Route 6
Reactant of Route 6
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.